molecular formula C13H19NO4S B5355201 N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide

N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide

Cat. No.: B5355201
M. Wt: 285.36 g/mol
InChI Key: FWZMENIHUJXTAD-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide, also known as MDL-860, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of chromenes, which are known for their diverse biological activities. MDL-860 has been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, antitumor, and antiviral activities.

Mechanism of Action

The exact mechanism of action of N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation and immune response. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the regulation of cell growth and survival. In addition, it has been shown to inhibit viral replication by interfering with the viral life cycle.

Advantages and Limitations for Lab Experiments

N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of pharmacological effects. However, there are also some limitations to using this compound in lab experiments. For example, it has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. In addition, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of certain experiments.

Future Directions

There are several future directions for the study of N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide. One potential direction is to further investigate its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its antiviral activity and its potential use in the treatment of viral infections such as HIV and influenza. Finally, further studies are needed to fully understand the mechanism of action of this compound and to develop more specific and potent analogs of this compound for therapeutic use.

Synthesis Methods

N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide can be synthesized using a simple two-step reaction. The first step involves the condensation of 6-methoxy-2,2-dimethylchroman-4-one with methanesulfonyl chloride in the presence of a base to form the corresponding sulfonate ester. The second step involves the reduction of the sulfonate ester to the final product, this compound, using a reducing agent such as sodium borohydride.

Scientific Research Applications

N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, it has been shown to exhibit antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus.

Properties

IUPAC Name

N-(6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2)8-11(14-19(4,15)16)10-7-9(17-3)5-6-12(10)18-13/h5-7,11,14H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZMENIHUJXTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)OC)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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